![molecular formula C13H8ClFO B14021651 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position, along with an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, may be employed to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence its reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-[1,1’-biphenyl]
- 4-Chloro-[1,1’-biphenyl]-4-carbaldehyde
- 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of substituents on the biphenyl core. The presence of both chlorine and fluorine atoms, along with the aldehyde group, imparts distinct chemical properties that can be exploited in various applications. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
4-(4-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H |
InChI Key |
HNNNCQCIIXTYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
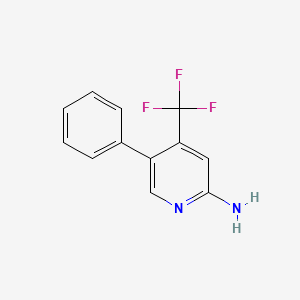

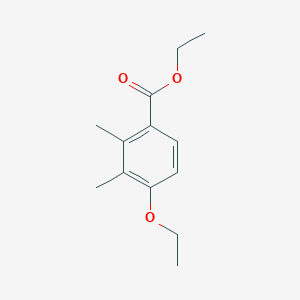
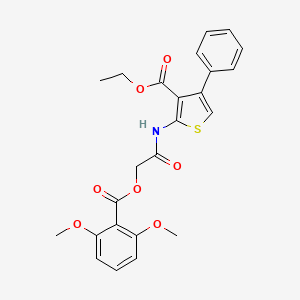
![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

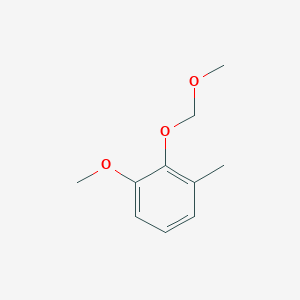
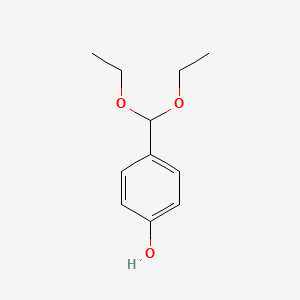
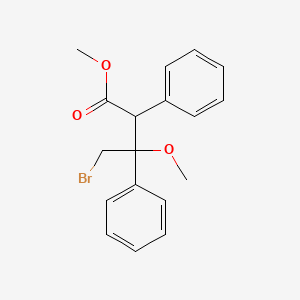
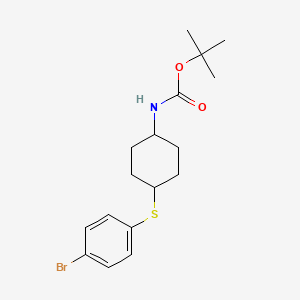
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
